molecular formula C22H16Br4N2O4 B11666991 3,5-dibromo-N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide

3,5-dibromo-N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide

Cat. No.: B11666991
M. Wt: 692.0 g/mol
InChI Key: HKWMJSWCYSUXMP-YPXUMCKCSA-N
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Description

3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound characterized by multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE typically involves multiple steps. One common method includes the condensation reaction between 3,5-dibromo-4-hydroxybenzohydrazide and an aldehyde derivative of 2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzohydrazide
  • 2-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde
  • 3,5-Dibromo-2-hydroxybenzylidene

Uniqueness

3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE is unique due to its specific combination of bromine atoms and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16Br4N2O4

Molecular Weight

692.0 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-[2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C22H16Br4N2O4/c1-31-19-8-14(10-27-28-22(30)13-6-17(25)21(29)18(26)7-13)16(24)9-20(19)32-11-12-2-4-15(23)5-3-12/h2-10,29H,11H2,1H3,(H,28,30)/b27-10+

InChI Key

HKWMJSWCYSUXMP-YPXUMCKCSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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